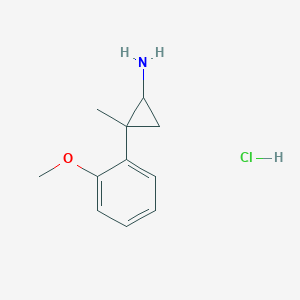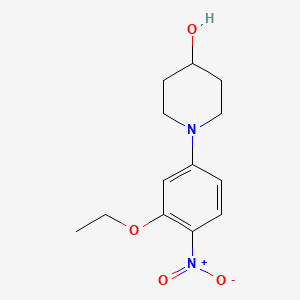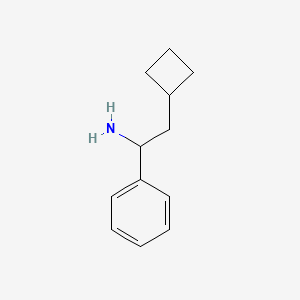
2-Cyclobutyl-1-phenylethan-1-amine
Übersicht
Beschreibung
2-Cyclobutyl-1-phenylethan-1-amine is a chemical compound with the molecular formula C12H17N . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutyl-1-phenylethan-1-amine consists of a cyclobutyl group and a phenyl group attached to an ethan-1-amine . The exact structural details such as bond lengths and angles would require further computational or experimental studies.Wissenschaftliche Forschungsanwendungen
Synthetic Applications
2-Cyclobutyl-1-phenylethan-1-amine and its derivatives have been explored for their potential in synthetic organic chemistry. A study outlined an efficient synthesis of 3-aminocyclobut-2-en-1-ones, showcasing the versatility of cyclobutyl derivatives in facilitating the construction of structurally complex and functionally diverse molecular architectures. These compounds were found to be potent VLA-4 antagonists, highlighting their potential therapeutic applications (S. Brand et al., 2003). Furthermore, the application of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides with amines demonstrated the role of cyclobutyl derivatives in facilitating the synthesis of secondary or tertiary amines (A. Gajare et al., 2004).
Medicinal Chemistry and Pharmacology
The vasorelaxant effects of 1-nitro-2-phenylethane, a structural analog, were studied to understand its mechanism of action in inducing vasodilation. This research provided insights into the pharmacological activities of phenylethane derivatives, implicating their potential in cardiovascular therapies (T. S. Brito et al., 2013). Another study highlighted the antimycobacterial activity of novel thiourea compounds derived from cyclobutyl-1,3-oxazol-2-yl, demonstrating significant in vitro and in vivo activity against multidrug-resistant Mycobacterium tuberculosis. This underscores the potential of cyclobutyl derivatives in developing new antimicrobial agents (D. Sriram et al., 2007).
Material Science and Chemistry
Cyclobutyl phenyl sulfide synthesis illustrated the utility of cyclobutyl derivatives in the preparation of spirocyclic cyclopentanones, relevant for the construction of glucokinase activators (GKAs) for type 2 diabetes treatment (M. Fyfe et al., 2005). Additionally, cyclometalation studies involving primary benzyl amines with ruthenium(II), rhodium(III), and iridium(III) complexes revealed the cyclometalation of chiral and achiral primary amines, including 1-phenylethylamine derivatives, providing insights into the formation of cationic products with potential applications in catalysis and material science (Jean‐Baptiste Sortais et al., 2007).
Eigenschaften
IUPAC Name |
2-cyclobutyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10,12H,4-6,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUKKBEZAIXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-1-phenylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



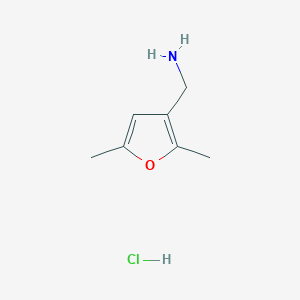
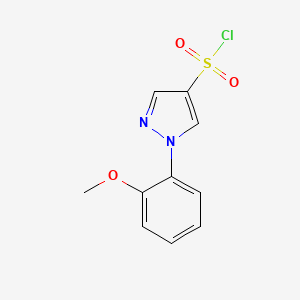
![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
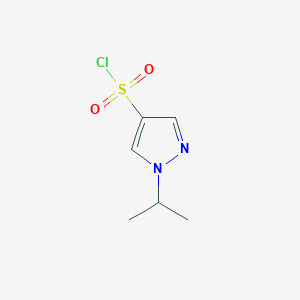
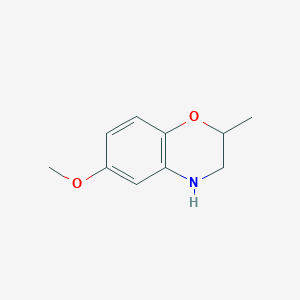
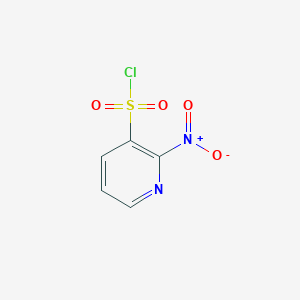
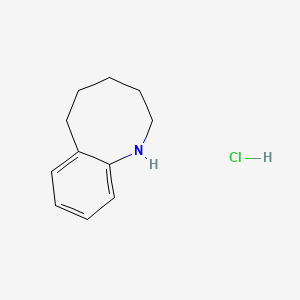
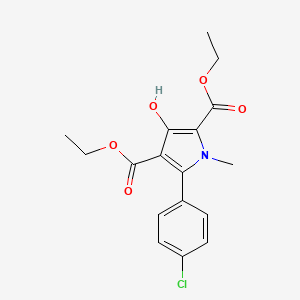
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)

